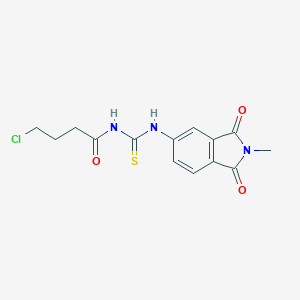![molecular formula C22H20INO7 B283810 methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283810.png)
methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is a chemical compound that has garnered attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The exact mechanism of action of methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in vitro and in vivo. Additionally, it has been shown to have antioxidant properties, which could help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate in lab experiments is its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in medical applications.
Orientations Futures
There are a number of future directions for research on methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate. One direction is to further investigate its potential as a cancer treatment, including optimizing its use in combination with other treatments. Another direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other compounds in the body.
Méthodes De Synthèse
The synthesis of methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate involves multiple steps. The first step involves the synthesis of 2-ethoxy-6-iodo-4-hydroxyphenylacetic acid, which is then treated with thionyl chloride to form 2-ethoxy-6-iodo-4-chlorophenylacetyl chloride. This compound is then reacted with 2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methanol to form the final product.
Applications De Recherche Scientifique
Methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate has potential applications in medical research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C22H20INO7 |
|---|---|
Poids moléculaire |
537.3 g/mol |
Nom IUPAC |
methyl 2-[2-ethoxy-6-iodo-4-[(Z)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H20INO7/c1-4-29-18-11-13(9-16(23)20(18)30-12-19(25)28-3)10-17-22(26)31-21(24-17)14-5-7-15(27-2)8-6-14/h5-11H,4,12H2,1-3H3/b17-10- |
Clé InChI |
XBNDFKUSHBNFQX-YVLHZVERSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC(=O)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC(=O)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)I)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283727.png)

![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B283731.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283736.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283737.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283741.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B283751.png)